N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(dimethylamino)benzamide
Description
N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-3-(dimethylamino)benzamide is a benzamide derivative featuring a 2-hydroxyethyl group linked to a [2,3'-bithiophene] moiety at the N-terminus and a dimethylamino substituent at the meta position of the benzamide core. The compound’s structural uniqueness arises from:
Properties
IUPAC Name |
3-(dimethylamino)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-21(2)15-5-3-4-13(10-15)19(23)20-11-16(22)18-7-6-17(25-18)14-8-9-24-12-14/h3-10,12,16,22H,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMWEPSUUMDQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(dimethylamino)benzamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound incorporates a bithiophene moiety, which is known for its electronic properties, and a dimethylamino benzamide structure, which is often associated with various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and relevant data tables.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 304.42 g/mol. The key structural components include:
- Bithiophene moiety : Contributes to π–π stacking interactions with biological molecules.
- Hydroxyethyl group : Facilitates hydrogen bonding, enhancing solubility and interaction with biological targets.
- Dimethylamino group : Often associated with increased lipophilicity and potential neuroactive properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. The compound's ability to form hydrogen bonds and engage in π–π interactions allows it to modulate various biochemical pathways.
Target Interactions
- Glycine Transporter Inhibition : Preliminary studies suggest that this compound may inhibit glycine transporters, which play a crucial role in neurotransmission. By inhibiting these transporters, the compound could potentially increase glycine levels in the synaptic cleft, enhancing glycinergic signaling .
- Cancer Cell Proliferation : Similar compounds have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The dimethylamino group may enhance the compound's ability to penetrate cellular membranes, facilitating its effects on tumor cells.
Study 1: Antitumor Activity
In a study investigating the antitumor properties of compounds structurally similar to this compound, researchers found that derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 5 to 15 µM, indicating potent activity against these cell lines .
Study 2: Neuroactive Properties
Another study focused on the neuroactive potential of benzamide derivatives reported that compounds with similar structures demonstrated significant activity in models of anxiety and depression. The mechanism was linked to modulation of neurotransmitter systems, suggesting that this compound could also exhibit neuroprotective effects .
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Comparative Findings
Electronic and Conjugation Properties
- The bithiophene moiety in the target compound enhances π-conjugation compared to single aromatic rings (e.g., methyl or phenyl groups in ). This property is critical in organic semiconductors or fluorescent probes.
- Dimethylamino vs. Nitro/CF3 Groups: The electron-donating dimethylamino group (target compound) contrasts with electron-withdrawing nitro () or trifluoromethyl () groups in analogs. This difference impacts reactivity: dimethylamino may increase nucleophilicity, while nitro/CF3 groups stabilize electrophilic intermediates.
Solubility and Lipophilicity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
